An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Key Building Block for Next-Generation Therapeutics
An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Key Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS 486422-58-6), a versatile building block with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route and purification protocol, and offers insights into its spectral characteristics. A core focus is its role as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), leveraging the piperidinylsulfonyl moiety's ability to engage with E3 ligases. Furthermore, this guide outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, to generate novel molecular entities with therapeutic potential. Safety and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Emergence of a Versatile Scaffolding Moiety
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can address challenging biological targets is ever-increasing. 4-(Piperidin-1-ylsulfonyl)phenylboronic acid has emerged as a compound of interest due to its unique combination of a reactive boronic acid handle and a piperidinylsulfonyl group. The boronic acid functionality makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile formation of carbon-carbon bonds. This capability enables the construction of complex molecular architectures from readily available starting materials.
Simultaneously, the aryl sulfonamide portion of the molecule, specifically the piperidin-1-ylsulfonyl group, has garnered attention for its potential role in targeted protein degradation. This moiety can act as a ligand for certain E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for destruction. This dual functionality positions 4-(Piperidin-1-ylsulfonyl)phenylboronic acid as a valuable building block for the synthesis of PROTACs, a revolutionary class of therapeutics designed to eliminate disease-causing proteins.
This guide will delve into the technical details of this compound, providing researchers with the necessary information to harness its full potential in their synthetic and drug discovery endeavors.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its successful application in research and development.
General Properties
The key physicochemical properties of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 486422-58-6 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |
| Molecular Weight | 269.1 g/mol | [1] |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Melting Point | 268-272 °C | [2] |
| Boiling Point | 471.2 °C at 760 mmHg | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
Spectral Data (Representative)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, ~δ 7.5-8.0 ppm), Piperidine protons (multiplets, ~δ 1.5-3.5 ppm), Boronic acid protons (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~δ 120-140 ppm), Piperidine carbons (~δ 20-50 ppm) |
| IR (Infrared) | O-H stretch (boronic acid, broad, ~3200-3600 cm⁻¹), S=O stretch (sulfonamide, ~1350 and 1160 cm⁻¹), B-O stretch (~1350 cm⁻¹) |
| MS (Mass Spec) | [M+H]⁺ at m/z 270.1, with characteristic isotopic pattern for boron. |
Synthesis and Purification
A robust and reproducible synthetic route is essential for the reliable supply of any chemical building block. The following section outlines a plausible and scalable multi-step synthesis for 4-(Piperidin-1-ylsulfonyl)phenylboronic acid, derived from established methodologies for similar compounds.
Synthetic Pathway Overview
The synthesis can be logically approached in two main stages: the formation of the sulfonamide precursor followed by the introduction of the boronic acid functionality. A common strategy involves the borylation of an aryl halide.
Caption: Proposed synthetic pathway for 4-(Piperidin-1-ylsulfonyl)phenylboronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Bromophenylsulfonyl)piperidine
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To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5-10 mL/g) at 0 °C, add triethylamine (1.2 eq).
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Slowly add piperidine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-bromophenylsulfonyl)piperidine as a white solid.
Step 2: Synthesis of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester
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In a flame-dried Schlenk flask, combine 1-(4-bromophenylsulfonyl)piperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Add anhydrous 1,4-dioxane (10-15 mL/g of aryl halide).
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Degas the mixture by bubbling argon through the solution for 15-20 minutes.
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pinacol ester.
Step 3: Hydrolysis to 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
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Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
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Add an aqueous solution of a suitable acid (e.g., HCl) or base (e.g., NaOH) and stir at room temperature.
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Monitor the deprotection by TLC.
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Upon completion, adjust the pH to be slightly acidic (pH ~5-6) to precipitate the boronic acid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(Piperidin-1-ylsulfonyl)phenylboronic acid.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid make it a highly valuable tool for medicinal chemists and synthetic organic chemists.
A Key Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
The aryl sulfonamide moiety is a recognized pharmacophore that can bind to certain E3 ligases, such as DCAF15.[5][6] This makes 4-(Piperidin-1-ylsulfonyl)phenylboronic acid an attractive starting point for the synthesis of PROTACs. The boronic acid serves as a convenient handle for elaboration into a linker and subsequent attachment to a POI-binding ligand via a Suzuki-Miyaura coupling reaction.
Caption: Conceptual design of a PROTAC utilizing the piperidinylsulfonylphenyl moiety.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. 4-(Piperidin-1-ylsulfonyl)phenylboronic acid is an excellent substrate for this reaction, allowing for the introduction of the piperidinylsulfonylphenyl group into a wide range of molecules.
General Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add the aryl halide (1.0 eq), 4-(Piperidin-1-ylsulfonyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling 4-(Piperidin-1-ylsulfonyl)phenylboronic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Boronic acids, in general, are known to be irritants.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, as some boronic acids can be sensitive to air and moisture.[1]
-
In Case of Exposure:
-
Skin contact: Wash the affected area thoroughly with soap and water.
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Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
4-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable and versatile building block for contemporary organic synthesis and medicinal chemistry. Its utility in the construction of complex molecules via the robust Suzuki-Miyaura cross-coupling reaction, combined with its emerging role in the design of targeted protein degraders, underscores its importance for researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this compound in the pursuit of novel therapeutics and innovative chemical entities.
References
- Li, Y., et al. (2020). A first aryl sulfonamide–based PROTAC. Journal of Medicinal Chemistry.
- Steffek, M., et al. (2022). Reversible covalent inhibitors of LC3B. Journal of the American Chemical Society.
- Kar, A., et al. (2010). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters.
- Crews, C. M., & Deshaies, R. J. (2001). Proteolysis-targeting chimeras (PROTACs). U.S.
- Ciulli, A. (2019). The PROTAC technology in drug discovery.
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Organic Syntheses. Procedure for the recrystallization of arylboronic acids. [Link]
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PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. [Link]
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MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
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Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
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Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. [Link]
- Han, T., et al. (2017). Aryl sulfonamides as molecular glue degraders. Science.
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